5-Hydroxy Lansoprazole Sulfide is a notable metabolite of Lansoprazole, a widely used proton pump inhibitor originally developed for treating gastric acid-related disorders. This compound has gained attention due to its potential therapeutic applications, particularly in oncology. It is classified as a small molecule drug and has been identified as a modulator of fatty acid synthase, which plays a crucial role in lipid metabolism and cancer cell proliferation.
5-Hydroxy Lansoprazole Sulfide is primarily derived from the metabolic processes of Lansoprazole in the liver. Various studies have demonstrated that Lansoprazole undergoes extensive biotransformation, leading to several metabolites, including 5-Hydroxy Lansoprazole Sulfide, which exhibits distinct biological activities compared to its parent compound .
The compound falls under the category of small molecule drugs and is recognized as an inhibitor of fatty acid synthase. It has been linked to therapeutic areas such as neoplasms and skin and musculoskeletal diseases, with ongoing research exploring its efficacy against conditions like triple-negative breast cancer .
The synthesis of 5-Hydroxy Lansoprazole Sulfide involves hydroxylation reactions that convert Lansoprazole into its sulfide form. The primary synthetic route includes:
The synthesis typically employs organic solvents and reagents under controlled conditions to ensure high yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are utilized for monitoring the reaction progress and characterizing the final product .
The molecular formula of 5-Hydroxy Lansoprazole Sulfide is . Its structural representation reveals a complex arrangement that includes:
5-Hydroxy Lansoprazole Sulfide participates in various biochemical reactions, primarily involving:
The inhibitory effects on fatty acid synthase are significant, leading to alterations in lipid metabolism that can impact cancer cell viability. The mechanisms involve competitive inhibition at specific enzymatic sites, which disrupts normal lipid synthesis pathways essential for tumor growth .
The mechanism by which 5-Hydroxy Lansoprazole Sulfide exerts its effects primarily revolves around its action on fatty acid synthase. By inhibiting this enzyme, it disrupts the synthesis of fatty acids necessary for membrane formation and energy storage in rapidly dividing cancer cells.
Research indicates that 5-Hydroxy Lansoprazole Sulfide demonstrates enhanced potency compared to Lansoprazole itself in inhibiting fatty acid synthase, with implications for improving therapeutic outcomes in cancers characterized by elevated lipid synthesis .
5-Hydroxy Lansoprazole Sulfide has several promising applications:
5-Hydroxy Lansoprazole Sulfide (5HLS; CAS 131926-96-0) is a terminal metabolite of the proton pump inhibitor (PPI) lansoprazole. Its systematic IUPAC name is 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazol-6-ol, with the molecular formula C₁₆H₁₄F₃N₃O₂S and a molecular weight of 369.36 g/mol [3] [5] [10]. The structure comprises three key moieties:
Unlike lansoprazole (which contains a chiral sulfoxide), 5HLS lacks stereogenic centers due to its sulfide linkage. The thioether bridge eliminates the sulfur-based chirality present in the parent drug, simplifying its stereochemical behavior [6]. The phenolic hydroxyl group at the 5-position of the benzimidazole ring enhances hydrogen-bonding capacity, influencing its solubility and target interactions.
Table 1: Atomic and Electronic Descriptors of 5-Hydroxy Lansoprazole Sulfide
Property | Value | Method/Reference |
---|---|---|
Exact Mass | 369.0759 g/mol | [7] [10] |
Topological Polar Surface Area | 96.33 Ų | [5] |
LogP (Octanol-Water) | 4.21 | [5] |
Hydrogen Bond Donors | 2 (phenolic -OH, imidazole -NH) | [5] |
Hydrogen Bond Acceptors | 6 | [5] |
5HLS exhibits pH-dependent stability and solubility attributable to its ionizable phenolic group (pKa ≈ 9.5). Under acidic conditions (pH < 3), it remains predominantly protonated and lipophilic (logP = 4.21), favoring membrane permeability but limiting aqueous solubility. As pH rises, deprotonation of the phenolic -OH increases hydrophilicity, enhancing solubility at physiological pH [3] [7].
Thermodynamic stability studies indicate that 5HLS is more stable than lansoprazole in neutral and alkaline environments due to the absence of the reactive sulfoxide group. However, the phenolic moiety renders it susceptible to oxidative degradation under prolonged light exposure or oxidizing agents, necessitating storage at 4°C in inert atmospheres [7] [10]. Solubility data remains experimentally limited, but computational models predict aqueous solubility of 0.12 mg/mL at pH 7.4, rising to >1 mg/mL at pH 10 [7].
5HLS diverges structurally and functionally from its parent drug and metabolites:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7